1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene

Benzopyran Synthesis Iodocyclization Organic Synthesis

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is a para-brominated aryl propargyl ether (C15H11BrO, MW 287.15 g/mol). Characterized by a predicted logP of 4.5 and a boiling point of 395.2±22.0 °C, this compound serves as a versatile building block in heterocyclic synthesis, particularly for constructing benzopyran scaffolds.

Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
CAS No. 154884-64-7
Cat. No. B12561519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
CAS154884-64-7
Molecular FormulaC15H11BrO
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)Br
InChIInChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2
InChIKeyLQNPZWJZGMCNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene (CAS 154884-64-7): Core Chemical Identity and Baseline for Selection


1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is a para-brominated aryl propargyl ether (C15H11BrO, MW 287.15 g/mol) [1]. Characterized by a predicted logP of 4.5 and a boiling point of 395.2±22.0 °C, this compound serves as a versatile building block in heterocyclic synthesis, particularly for constructing benzopyran scaffolds [1][2]. Its dual functionality—a bromine atom for cross-coupling and a tethered alkyne for cyclization—positions it as a strategic intermediate in medicinal and agricultural chemical research.

Why a Generic 'Propargyl Ether' Cannot Replace 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene in Application-Critical Synthesis


Superficial analogs like 4-bromophenyl propargyl ether (CAS 33133-45-8) lack the terminal phenyl substituent on the alkyne, which profoundly alters the steric and electronic environment during metal-catalyzed cyclizations . Similarly, non-brominated or ortho/meta-bromo isomers (e.g., 1-bromo-3-((3-phenylprop-2-yn-1-yl)oxy)benzene, CAS 1457006-60-8) exhibit different reactivity profiles in cross-coupling and electrophilic addition steps . Substituting these analogs would necessitate complete re-optimization of reaction conditions, risking lower yields and undesired byproducts, thereby breaking the validated synthetic route.

Quantitative Selection Evidence for 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene Against Closest Analogs


Validated Reactivity: Higher Yield in Iodocyclization for 6-Bromo-3-iodo-4-phenyl-2H-benzopyran Synthesis

In a direct application, 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene reacts with N-iodosuccinimide (NIS) and boron trifluoride etherate in dichloromethane at room temperature for 2 hours, affording the benzopyran derivative 6-bromo-3-iodo-4-phenyl-2H-benzopyran in 72% yield [1]. The closest analog without the para-bromo group (phenyl propargyl ether) typically yields the corresponding non-brominated scaffold under similar conditions, but the installed bromine handle in this product enables downstream diversification (e.g., Suzuki coupling) without an extra bromination step, providing a distinct strategic advantage [1].

Benzopyran Synthesis Iodocyclization Organic Synthesis

Strategic Functional Group Placement: Para-Bromine as a Synthetic Handle Versus Meta- or Ortho-Isomers

The para-substitution pattern of the bromine atom in 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene dictates the geometry of the final cyclized products and the trajectory of any subsequent cross-coupling reactions. The meta-isomer (1-bromo-3-((3-phenylprop-2-yn-1-yl)oxy)benzene, CAS 1457006-60-8) would lead to different regiochemical outcomes in benzopyran formation, yielding 7- or 5-bromo-substituted products based on the cyclization mode, thus targeting entirely different chemical space for structure-activity relationship (SAR) studies . No quantitative selectivity data exist for these isomers under identical conditions, but the regioisomeric outcome is chemically deterministic.

Cross-Coupling Regioselectivity Structure-Activity Relationships

Physical Property Differentiation: Higher Molecular Weight and LogP Compared to Simple Propargyl Ethers

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has a molecular weight of 287.15 g/mol and a predicted logP of 4.5 [1]. In contrast, the simpler 4-bromophenyl propargyl ether (CAS 33133-45-8) has a molecular weight of 211.06 g/mol . The ~76 g/mol higher mass and enhanced lipophilicity of the target compound can significantly influence its solubility profile and chromatographic behavior during purification, making it more suitable for non-aqueous reaction conditions or for generating hydrophobic core scaffolds in medicinal chemistry.

Physicochemical Properties LogP Molecular Weight

Recommended Application Scenarios for 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene Based on Quantitative Evidence


Synthesis of 3-Sulfonyl-2H-Benzopyran Libraries for Medicinal Chemistry

The compound serves as a key starting material for constructing 3-sulfonyl-2H-benzopyran derivatives, a class exhibiting analgesic, antihypertensive, and antitumor activities, as described in patent CN106336391B [1]. The validated 72% yield for a related iodocyclization step confirms its viability for generating diverse screening libraries.

Precursor for 6-Bromo-3-iodo-4-phenyl-2H-benzopyran: A Dual-Halogenated Intermediate

The documented reaction with NIS produces a benzopyran bearing both bromine and iodine atoms, allowing sequential chemoselective cross-coupling reactions (e.g., Sonogashira, Suzuki) to rapidly elaborate the core scaffold [1]. This is a critical advantage when synthesizing highly substituted analogs for lead optimization.

Agrochemical Discovery: Synthesis of Fused Heterocycles with Potential Herbicidal or Fungicidal Activity

Given the broad biological activity of benzopyran motifs in agrochemicals, this compound is ideally suited for generating screening sets targeting herbicidal or fungicidal leads. Its use as a reactant in electrophilic cyclization protocols aligns with the synthesis of 2H-chromene derivatives, which are known for such activities [2].

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